molecular formula C20H22N2O3 B2543653 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 941915-50-0

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide

Cat. No. B2543653
CAS RN: 941915-50-0
M. Wt: 338.407
InChI Key: ZFPSKABZMHFITF-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide, also known as FC-99, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of quinoline derivatives and has been found to have potential applications in the field of drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing and exploring the properties of compounds related to N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide. For instance, the synthesis procedures often involve coupling reactions, such as the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by further chemical transformations to obtain derivatives with potential for electrophilic substitution reactions and nucleophilic substitutions involving the quinoline ring (El’chaninov & Aleksandrov, 2017). Such methodologies highlight the versatility and reactivity of these compounds, offering pathways for the development of novel derivatives with varied functional groups.

Potential Biological Activities

Several studies have evaluated the anti-inflammatory and cytotoxic properties of derivatives. For example, a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives revealed their significant anti-inflammatory activity, demonstrating the potential of these compounds in developing new therapeutic agents (Chen et al., 2006). This suggests that the core structure of this compound could be modified to enhance biological activities.

Drug Discovery and Molecular Docking Studies

Quinoxalin-2(1H)-one derivatives, including those related to the chemical compound , have shown promise as inhibitors against the hepatitis C virus (HCV), indicating their potential in antiviral drug discovery. Molecular docking studies have helped elucidate the structure-activity relationships, guiding the synthesis of more effective inhibitors (Liu et al., 2011). Such studies demonstrate the applicability of these compounds in addressing significant public health challenges.

Synthesis of Novel Scaffolds

Research into the synthesis of novel scaffolds, such as pyranoquinolines from cyclopentanecarboxamides, showcases the potential of these compounds in creating diverse molecular structures with possible therapeutic applications. The development of efficient synthetic routes enables the exploration of these compounds' pharmacological properties (Zhang et al., 2007).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPSKABZMHFITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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